3-[(Carboxycarbonyl)amino]benzoic acid
Description
3-[(Carboxycarbonyl)amino]benzoic acid is a benzoic acid derivative featuring an amino group substituted at the third position of the aromatic ring, further modified by a carboxycarbonyl (-NH-C(O)-COOH) functional group.
Properties
IUPAC Name |
3-(oxaloamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQSOHQNOTRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
In this method, 3-aminobenzoic acid reacts with oxalic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C to minimize side reactions. The amino group attacks the DCC-activated carbonyl of oxalic acid, forming the desired amide bond.
Reaction Conditions:
- Molar Ratio: 1:1 (3-aminobenzoic acid to oxalic acid)
- Solvent: THF or DMF
- Temperature: 0–5°C
- Yield: ~70–75% (theoretical)
Challenges:
- Competing side reactions due to oxalic acid’s second carboxylic acid group.
- Requires rigorous exclusion of moisture to prevent hydrolysis of the activated intermediate.
Mixed Anhydride Approach
Ethyl chloroformate generates a mixed anhydride with oxalic acid, which subsequently reacts with 3-aminobenzoic acid. This method avoids carbodiimide-related byproducts and simplifies purification.
Reaction Pathway:
- Oxalic acid + Ethyl chloroformate → Mixed anhydride
- Mixed anhydride + 3-aminobenzoic acid → this compound
Optimized Parameters:
- Base: Triethylamine (neutralizes HCl byproduct)
- Solvent: Dichloromethane
- Yield: ~68% (estimated based on analogous reactions)
Stepwise Acylation and Hydrolysis
This two-step strategy first introduces a protected carboxycarbonyl group, followed by deprotection to yield the target compound.
Ethyl Oxalyl Chloride Acylation
3-Aminobenzoic acid reacts with ethyl oxalyl chloride (Cl-CO-CO-OEt) to form 3-[(ethoxycarbonyl)carbonylamino]benzoic acid, which is hydrolyzed to the final product.
Step 1: Acylation
- Reagents: Ethyl oxalyl chloride, pyridine (base)
- Conditions: 0°C, anhydrous DMF
- Intermediate Yield: ~80%
Step 2: Saponification
- Reagents: NaOH (2M), followed by HCl acidification
- Conditions: 60°C, 2 hours
- Final Yield: ~85% (post-hydrolysis)
Advantages:
- High intermediate stability simplifies purification.
- Hydrolysis conditions are mild and scalable.
Alternative Pathways Using Activated Esters
N-Hydroxysuccinimide (NHS) Ester Activation
Oxalic acid is converted to its NHS ester, enhancing electrophilicity for amide bond formation with 3-aminobenzoic acid.
Procedure:
- Oxalic acid + NHS/DCC → NHS-oxalate ester
- NHS-oxalate + 3-aminobenzoic acid → Target compound
Key Data:
Comparative Analysis of Methods
| Method | Reagents | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Carbodiimide coupling | DCC, oxalic acid | 70–75% | Moderate | High |
| Mixed anhydride | Ethyl chloroformate, oxalic acid | 68% | Low | Moderate |
| Stepwise acylation | Ethyl oxalyl chloride, NaOH | 85% | High | High |
| NHS ester activation | NHS, DCC | 72% | Moderate | Moderate |
Critical Considerations:
- Side Reactions: Over-acylation or hydrolysis necessitates precise stoichiometry and temperature control.
- Purification: Chromatography or recrystallization (using ethanol/water) is required for high-purity isolates.
Industrial-Scale Synthesis Challenges
Large-scale production faces hurdles in cost-effective reagent selection and waste management. For example, Pd/C-catalyzed reductions (as seen in analogous syntheses) are avoided here due to incompatibility with the target’s functional groups.
Cost Drivers:
- Oxalic acid derivatives: ~\$50–\$100/kg
- Coupling agents (DCC): ~\$200/kg
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxycarbonyl group to an amine or alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-[(carboxycarbonyl)amino]benzoic acid exhibit significant anticancer properties. For instance, certain synthesized compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, including MCF-7 and A549, indicating their potential as chemotherapeutic agents. Notably, a carboxamide derivative of para-aminobenzoic acid was identified as particularly potent with an IC50 value of 3.0 µM against A549 cells .
Anti-inflammatory and Antioxidant Properties
The compound has shown promise in anti-inflammatory and antioxidant applications. Studies suggest that its derivatives can inhibit enzymes related to inflammation and oxidative stress, thereby providing therapeutic benefits for conditions such as arthritis and neurodegenerative diseases .
Antimicrobial Activity
This compound derivatives have been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values were assessed using standard methods, revealing effective activity against strains resistant to conventional antibiotics .
Polymer Chemistry
The compound serves as a crucial building block in the synthesis of advanced polymers. For example, it can be used in the preparation of polyamide and polyester materials through condensation reactions, enhancing the mechanical properties of the resulting polymers .
Nanomaterials
Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. Its functional groups facilitate interactions with biological molecules, making it a candidate for targeted drug delivery applications .
Structural Studies and Crystal Engineering
The synthesis of Schiff bases from this compound has been investigated for their structural properties. These compounds exhibit unique hydrogen bonding patterns that influence their crystallization behavior and stability . Such structural insights are vital for developing new materials with desired physical properties.
Anticancer Compound Development
A study synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications to the carboxamide group significantly enhanced cytotoxicity, suggesting pathways for further drug development .
Antimicrobial Efficacy Testing
Another research effort focused on testing the antimicrobial efficacy of synthesized derivatives against Mycobacterium tuberculosis and other resistant strains. The findings highlighted several compounds with promising MIC values, paving the way for new treatments against resistant infections .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-[(Carboxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxycarbonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Analogs and Key Functional Groups
The following table compares 3-[(Carboxycarbonyl)amino]benzoic acid with structurally related benzoic acid derivatives:
Key Observations :
- Substituent Diversity: The carboxycarbonylamino group in the target compound contrasts with heterocyclic substituents (e.g., isobenzofuranone, thiazolidinone) in analogs, which influence solubility and hydrogen-bonding patterns.
- Molecular Weight and Complexity: Analogs with fused rings (e.g., isobenzofuranone ) or indole systems exhibit higher molecular weights and steric hindrance compared to the target compound.
Physicochemical Properties
Crystallography: The isobenzofuranone analog crystallizes in a monoclinic system (space group P21/n) with a dihedral angle of 67.82° between aromatic rings, reducing π-π stacking .
Biological Activity
3-[(Carboxycarbonyl)amino]benzoic acid, also known as 3-(oxaloamino)benzoic acid, is an organic compound with the molecular formula CHNO. This compound has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound is characterized by a benzoic acid core with a carboxycarbonylamino group at the third position. This structural feature allows for distinct chemical reactivity and biological interactions. The synthesis of this compound typically involves the reaction of 3-aminobenzoic acid with appropriate carboxycarbonyl derivatives under controlled conditions.
Common Synthetic Routes:
- Condensation Reactions: Involves the reaction of 3-aminobenzoic acid with carboxycarbonyl compounds.
- Reduction Processes: Reduction of corresponding precursors can yield the desired product.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The carboxycarbonyl group can form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to modulation or inhibition of enzymatic activities.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
- Receptor Interaction: It may also interact with specific receptors, influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
- Colon Cancer (HCT-15)
- Ovarian Cancer (OVCAR-3)
Table 1 summarizes the IC values observed in different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HCT-15 | 2.0 |
| OVCAR-3 | 2.6 |
| CAKI-1 | 1.8 |
These results indicate a significant inhibitory effect on tumor cell proliferation, positioning the compound as a candidate for further anticancer drug development.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease states. For example, it has been tested against acetylcholinesterase (AChE), showing promising results comparable to established inhibitors like donepezil.
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
A study evaluating the effects of this compound on HL-60 human leukemia cells revealed that it could inhibit cell growth effectively, albeit with IC values higher than some leading chemotherapeutics . -
Anti-inflammatory Mechanism:
Another investigation focused on its anti-inflammatory properties demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, highlighting its potential use in inflammatory conditions .
Q & A
Q. What are the established synthetic routes for 3-[(Carboxycarbonyl)amino]benzoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves carbamate formation via reaction of 3-aminobenzoic acid with phosgene derivatives (e.g., ClCOCOOR). Optimization strategies include:
- Catalytic Systems : Palladium-catalyzed methoxycarbonylation (e.g., Pd complexes with ligands like PPh₃) improves selectivity for carbamate formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while controlled temperature (60–80°C) minimizes side reactions .
- One-Step AI Tools : Retrosynthesis platforms (e.g., Reaxys, Pistachio) predict feasible routes using databases of analogous benzoic acid derivatives .
Q. How can the acidity (pKa) of this compound be experimentally determined, and what substituent effects influence its value?
Methodological Answer:
- Potentiometric Titration : Dissolve the compound in water/ethanol mixtures and titrate with standardized NaOH, monitoring pH to identify dissociation points .
- UV-Vis Spectroscopy : Measure absorbance shifts in buffered solutions at varying pH to correlate protonation states with λmax .
- Substituent Effects : The carboxycarbonyl group (-OCONH-) is electron-withdrawing, lowering pKa compared to unsubstituted benzoic acid (pKa ~4.2). Meta-substitution further reduces acidity due to resonance effects .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH protons (δ 9.5–10.5 ppm), and carboxylic acid protons (δ 12–13 ppm).
- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm), carboxylic acid (δ 170–175 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (carbamate: 1680–1720 cm⁻¹; carboxylic acid: 2500–3300 cm⁻¹ broad) .
- Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M-H]⁻ (m/z 208.04 for C₉H₇NO₅) .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
Methodological Answer: X-ray crystallography reveals:
- Hydrogen Bonding : Carboxylic acid and carbamate groups form intermolecular H-bonds, creating dimeric structures in the solid state. This reduces solubility in nonpolar solvents .
- Dihedral Angles : The angle between the benzene ring and carbamate group (~15–25°) influences conjugation and electronic effects, altering reactivity in nucleophilic substitutions .
Q. What role does this compound play in the adsorption of metal ions, and how can its efficiency be enhanced through structural modification?
Methodological Answer:
- Chelation Mechanism : The carboxylic acid and carbamate groups coordinate with transition metals (e.g., Co²⁺, Cu²⁺). Adsorption efficiency is quantified via Langmuir isotherms .
- Modification Strategies : Introducing sulfonic acid (-SO₃H) or thiol (-SH) groups increases binding sites. For example, grafting onto activated carbon improves Co²⁺ adsorption capacity by 40% .
Q. How can computational chemistry models predict the reactivity and stability of this compound in different environments?
Methodological Answer:
- DFT Calculations : Gaussian simulations optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to predict solubility trends. MD trajectories show stronger H-bonding with water than DMSO, aligning with experimental solubility data .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Assay Reproducibility : Standardize cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Meta-Analysis : Compare IC₅₀ values across studies using tools like RevMan, identifying outliers due to substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
